Resolvin D1 -

Resolvin D1

Catalog Number: EVT-10899539
CAS Number:
Molecular Formula: C22H32O5
Molecular Weight: 376.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Resolvin D1 is a resolvin that is docosa-4Z,9E,11E,13Z,15E,19Z-hexaenoic acid which is substituted by hydroxy groups at the 7, 8, and 17 positions (the 7S,8R,17S-stereoisomer). It has a role as an anti-inflammatory agent. It is a triol, a resolvin and a hydroxy polyunsaturated fatty acid. It is a conjugate acid of a resolvin D1(1-).
Resolvin D1 is a natural product found in Homo sapiens and Apis cerana with data available.
Resolvin D1 is a polyunsaturated fatty acid in the resolvin family that is a poly-hydroxyl metabolite of docosahexaenoic acid (DHA), with potential anti-inflammatory and analgesic activities.
Source and Classification

Resolvin D1 is classified as a lipid mediator within the group of resolvins, which are bioactive metabolites formed from polyunsaturated fatty acids. These compounds are part of the larger family of specialized pro-resolving mediators that facilitate the resolution phase of inflammation. The primary source of Resolvin D1 is docosahexaenoic acid, which is abundant in fish oils and certain algae .

Synthesis Analysis

Methods and Technical Details

The synthesis of Resolvin D1 can be achieved through several methods, primarily focusing on the enzymatic conversion of docosahexaenoic acid. One common approach involves using 15-lipoxygenase, which catalyzes the oxidation of docosahexaenoic acid to produce 17S-hydroperoxy-docosahexaenoic acid, which is subsequently converted into Resolvin D1 through further enzymatic reactions .

In laboratory settings, total synthesis has been reported using various organic synthesis techniques. For example, a method involving Wittig reactions has been utilized to construct specific carbon-carbon bonds necessary for forming the resolvin structure . The synthesis typically requires careful control of reaction conditions to ensure high yields and purity.

Molecular Structure Analysis

Structure and Data

The molecular formula of Resolvin D1 is C22H32O3, with a molecular weight of approximately 360.49 g/mol. Its structure features multiple double bonds and hydroxyl groups that contribute to its bioactivity. The stereochemistry around specific carbon centers is critical for its function; thus, synthetic approaches often emphasize achieving the correct stereochemistry during synthesis .

The structural representation can be summarized as follows:

  • Molecular Formula: C22H32O3
  • Molecular Weight: 360.49 g/mol
  • Key Functional Groups: Hydroxyl groups, multiple double bonds.
Chemical Reactions Analysis

Reactions and Technical Details

Resolvin D1 participates in various biochemical reactions that underline its role as an anti-inflammatory mediator. It can interact with specific receptors on immune cells, leading to downstream signaling pathways that promote the resolution of inflammation.

For example, Resolvin D1 has been shown to inhibit pro-inflammatory cytokines such as interleukin-1 beta and tumor necrosis factor-alpha while enhancing the expression of anti-inflammatory markers like arginase-1 in macrophages . These interactions highlight its ability to modulate immune responses effectively.

Mechanism of Action

Process and Data

The mechanism by which Resolvin D1 exerts its effects involves binding to specific receptors on immune cells, such as G protein-coupled receptors. This binding initiates intracellular signaling cascades that lead to reduced production of inflammatory mediators and enhanced phagocytosis by macrophages .

Research indicates that Resolvin D1 promotes non-phlogistic phagocytosis, allowing macrophages to clear apoptotic cells without triggering further inflammation. This process is essential for resolving inflammation and restoring tissue homeostasis .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Resolvin D1 is a lipid-soluble compound with a relatively low melting point typical for fatty acid derivatives. Its solubility in organic solvents facilitates its extraction from biological samples or during synthetic procedures.

Key properties include:

  • Solubility: Lipid-soluble; soluble in organic solvents like dichloromethane.
  • Stability: Sensitive to light and oxygen; should be stored under inert conditions.
  • Melting Point: Not well-defined due to its complex structure but generally low compared to solid compounds.
Applications

Scientific Uses

Resolvin D1 has significant potential in biomedical research and therapeutic applications due to its anti-inflammatory properties. Some notable applications include:

  • Treatment of Inflammatory Diseases: Studies have shown that Resolvin D1 can mitigate inflammation in conditions like osteoarthritis and inflammatory bowel disease by promoting healing processes .
  • Protective Role in Gastrointestinal Health: Research indicates that Resolvin D1 can protect against gastrointestinal damage caused by nonsteroidal anti-inflammatory drugs by reducing inflammatory responses .
  • Modulation of Immune Responses: Its ability to regulate immune cell activity makes it a candidate for therapies aimed at autoimmune diseases or chronic inflammatory conditions .
Biosynthesis and Enzymatic Pathways of Resolvin D1

Enzymatic Conversion of Docosahexaenoic Acid to Resolvin D1

Resolvin D1 (7S,8R,17S-trihydroxy-docosa-4Z,9E,11E,13Z,15E,19Z-hexaenoic acid) is enzymatically synthesized from the omega-3 polyunsaturated fatty acid docosahexaenoic acid (22:6, ω-3). The initial step involves the liberation of docosahexaenoic acid from membrane phospholipids by phospholipase A2 enzymes. Cytosolic phospholipase A2 and calcium-independent phospholipase A2 selectively hydrolyze the sn-2 ester bond of phospholipids, releasing docosahexaenoic acid as a free fatty acid [1].

Once liberated, docosahexaenoic acid undergoes stereospecific oxygenation. Human 15-lipoxygenase type 1 (15-LOX-1; gene symbol ALOX15) or its functional equivalent in mice (12/15-lipoxygenase; gene symbol Alox15) catalyzes the insertion of molecular oxygen at carbon position 17 of docosahexaenoic acid, producing 17S-hydroperoxydocosahexaenoic acid (17S-HpDHA) [1] [4]. This hydroperoxide intermediate is rapidly reduced to 17S-hydroxydocosahexaenoic acid (17S-HDHA) by cellular peroxidases. 17S-HDHA serves as the central biosynthetic intermediate and biochemical marker for resolvin D1 pathway activity [4].

Table 1: Key Enzymes in Resolvin D1 Biosynthesis

EnzymeGene SymbolReactionProduct
Cytosolic phospholipase A2PLA2G4ADocosahexaenoic acid release from phospholipidsFree docosahexaenoic acid
15-Lipoxygenase type 1ALOX15C17 oxygenation of docosahexaenoic acid17S-HpDHA
5-LipoxygenaseALOX5Epoxide formation from 17S-HDHA7S,8S-epoxy-17S-HDHA

Role of Lipoxygenases and Cytochrome P450 in Resolvin D1 Synthesis

The committed step in resolvin D1 biosynthesis involves 5-lipoxygenase (5-LOX; gene symbol ALOX5). This enzyme converts 17S-HDHA into an unstable 7(8)-epoxide intermediate (7S,8S-epoxy-17S-hydroxy-docosahexaenoic acid) through a second oxygenation event [3]. Hydrolysis of this epoxide generates the trihydroxy structure of resolvin D1 (7S,8R,17S-trihydroxy-docosahexaenoic acid) [1]. This biosynthetic sequence typically occurs via transcellular metabolism, where 17S-HDHA produced in epithelial or endothelial cells is released and taken up by leukocytes expressing 5-lipoxygenase [1] [3].

Cytochrome P450 enzymes provide an alternative pathway for resolvin D1 biosynthesis. Human CYP2C and CYP2J subfamilies can directly oxygenate docosahexaenoic acid at carbon 16 or 17, generating 16R/S- or 17R/S-hydroxylated intermediates. These intermediates may be further metabolized by lipoxygenases to produce resolvin D1 epimers, expanding the structural diversity of resolvin D1-related mediators [4].

The subcellular localization of these enzymes critically regulates resolvin D1 biosynthesis. In macrophages, cytosolic calcium fluxes trigger 5-lipoxygenase translocation to the nuclear membrane, where it associates with 5-lipoxygenase-activating protein to form functional complexes [3]. Resolvin D1 itself regulates this process through a negative feedback loop: resolvin D1 binding to its receptor (formyl peptide receptor 2/lipoxin A4 receptor) suppresses calcium mobilization, thereby limiting nuclear translocation of 5-lipoxygenase and subsequent leukotriene B4 production [3].

Aspirin-Triggered Epimerization and Its Impact on Resolvin D1 Bioactivity

Acetylation of cyclooxygenase-2 by aspirin induces a fundamental shift in resolvin D1 biosynthesis. Acetylated cyclooxygenase-2 loses its cyclooxygenase activity but gains the capacity to oxygenate docosahexaenoic acid at carbon 17 with R stereochemistry, producing 17R-hydroxydocosahexaenoic acid (17R-HDHA) instead of the typical 17S epimer [4]. This 17R-HDHA intermediate undergoes sequential metabolism by 5-lipoxygenase in a manner analogous to the canonical pathway, ultimately yielding aspirin-triggered resolvin D1 (7S,8R,17R-trihydroxy-docosahexaenoic acid; AT-RvD1) [4].

The 17R epimeric configuration confers enhanced metabolic stability to aspirin-triggered resolvin D1. While both resolvin D1 and aspirin-triggered resolvin D1 activate the formyl peptide receptor 2/lipoxin A4 receptor, aspirin-triggered resolvin D1 exhibits prolonged bioavailability and resistance to enzymatic inactivation by eicosanoid oxidoreductases [4]. In human epidermal keratinocytes, chiral chromatography confirmed that the stereospecific 17S-HDHA predominates under physiological conditions, whereas 17R-HDHA production requires cyclooxygenase-2 acetylation [4]. This biochemical switch represents a unique pharmacological interface between omega-3 fatty acid metabolism and aspirin's mechanism of action.

Table 2: Comparison of Classic and Aspirin-Triggered Resolvin D1 Pathways

Biosynthetic FeatureClassic Resolvin D1Aspirin-Triggered Resolvin D1
Initial Oxygenation Enzyme15-Lipoxygenase type 1Acetylated cyclooxygenase-2
C17 Hydroxy Configuration17S17R
Precursor Molecule17S-HDHA17R-HDHA
Final Structure7S,8R,17S-triHDHA7S,8R,17R-triHDHA
Metabolic StabilityStandardEnhanced

Comparative Biosynthesis of Resolvin D1 and Other Specialized Pro-Resolving Mediators

Resolvin D1 biosynthesis shares foundational mechanisms with other specialized pro-resolving mediators but exhibits distinct enzymatic requirements. All specialized pro-resolving mediators derive from essential omega-3 fatty acids through lipoxygenase-initiated pathways: resolvin D1, resolvin D2, resolvin D5, and protectin D1 originate from docosahexaenoic acid; resolvin E1 and resolvin E2 derive from eicosapentaenoic acid [4] [6].

Human 15-lipoxygenase type 1 exhibits variable positional specificity depending on its fatty acid substrate. With docosahexaenoic acid, it predominantly produces 17S-HpDHA (precursor for resolvin D-series mediators), whereas eicosapentaenoic acid is primarily oxygenated at carbon 15 to generate 15S-hydroxyeicosapentaenoic acid (precursor for resolvin E-series mediators) [7]. The recently discovered cyanobacterial lipoxygenase (Oscillatoria nigro-viridis lipoxygenase) demonstrates divergent activity, converting docosahexaenoic acid to resolvin D5 (7S,17S-dihydroxy-docosahexaenoic acid) without epoxide formation, representing an alternative biosynthetic route [2].

Maresins constitute another docosahexaenoic acid-derived mediator family with distinct biosynthetic pathways. Human 12-lipoxygenase (12-LOX; gene symbol ALOX12) converts docosahexaenoic acid to 14S-hydroperoxydocosahexaenoic acid, which undergoes enzymatic transformation to maresin 1 (7R,14S-dihydroxy-docosahexaenoic acid) [6]. This pathway diverges from resolvin D1 biosynthesis at the initial oxygenation step (C14 vs. C17) and requires carbon 7 epimerization.

Lipoxin biosynthesis demonstrates additional complexity through transcellular metabolism. Lipoxin A4 synthesis involves initial arachidonic acid oxygenation by 15-lipoxygenase in epithelial cells to form 15S-hydroxyeicosatetraenoic acid, which is transferred to leukocytes for subsequent 5-lipoxygenase-mediated conversion to lipoxin A4 [3] [6]. This mechanistic parallel with resolvin D1 biosynthesis highlights conserved transcellular enzymatic strategies among specialized pro-resolving mediators.

Table 3: Biosynthetic Diversity of Docosahexaenoic Acid-Derived Specialized Pro-Resolving Mediators

MediatorCore StructureKey Biosynthetic Enzyme(s)Oxygenation Sites
Resolvin D17S,8R,17S-triHDHA15-LOX-1 → 5-LOXC7, C8, C17
Resolvin D27S,16R,17S-triHDHA15-LOX-1 → 5-LOXC7, C16, C17
Resolvin D57S,17S-diHDHACyanobacterial LOXC7, C17
Protectin D110R,17S-diHDHA15-LOX-1 → epoxide hydrolysisC10, C17
Maresin 17R,14S-diHDHA12-LOX → enzymatic epimerizationC7, C14

Properties

Product Name

Resolvin D1

IUPAC Name

(4Z,7S,8R,9E,11E,13Z,15E,17S,19Z)-7,8,17-trihydroxydocosa-4,9,11,13,15,19-hexaenoic acid

Molecular Formula

C22H32O5

Molecular Weight

376.5 g/mol

InChI

InChI=1S/C22H32O5/c1-2-3-9-14-19(23)15-10-6-4-5-7-11-16-20(24)21(25)17-12-8-13-18-22(26)27/h3-12,15-16,19-21,23-25H,2,13-14,17-18H2,1H3,(H,26,27)/b6-4-,7-5+,9-3-,12-8-,15-10+,16-11+/t19-,20+,21-/m0/s1

InChI Key

OIWTWACQMDFHJG-CCFUIAGSSA-N

Canonical SMILES

CCC=CCC(C=CC=CC=CC=CC(C(CC=CCCC(=O)O)O)O)O

Isomeric SMILES

CC/C=C\C[C@@H](/C=C/C=C\C=C\C=C\[C@H]([C@H](C/C=C\CCC(=O)O)O)O)O

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